molecular formula C9H8N2S B127512 2-Amino-4-phenylthiazole CAS No. 2010-06-2

2-Amino-4-phenylthiazole

Cat. No. B127512
Key on ui cas rn: 2010-06-2
M. Wt: 176.24 g/mol
InChI Key: PYSJLPAOBIGQPK-UHFFFAOYSA-N
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Patent
US04225610

Procedure details

Carefully mix 360 g (3 mols) of acetophenone and 455 g (6 mols) of thiourea; then add 264 ml (3.3 mols) of sulfuryl chloride in small fractions. The reaction is exothermic and the sulfuryl chloride is added over the course of two hours.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
455 g
Type
reactant
Reaction Step Two
Quantity
264 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[NH2:10][C:11]([NH2:13])=[S:12].S(Cl)(Cl)(=O)=O>>[C:4]1([C:1]2[N:10]=[C:11]([NH2:13])[S:12][CH:2]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
455 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
264 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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